molecular formula C14H15N3O3 B2488807 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid CAS No. 1286713-70-9

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid

Cat. No.: B2488807
CAS No.: 1286713-70-9
M. Wt: 273.292
InChI Key: CGGXAXASTGZYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a piperidine ring, a pyridazine core, and a furan heterocycle, motifs that are frequently employed in the design of pharmacologically active agents . Five-membered heterocycles, such as the furan ring in this compound, are essential structural components in various therapeutic drugs. Their specific physicochemical properties can profoundly influence a molecule's biological activity, spectrum, potency, and pharmacokinetic profile . While the specific biological profile of this compound requires further investigation, its core structure is closely related to other patented compounds investigated for use as fungicides and MIF inhibitors , highlighting the therapeutic potential of this chemical class. Researchers value this compound as a versatile building block or intermediate for constructing more complex molecules and for studying structure-activity relationships (SAR). The presence of a carboxylic acid functional group provides a handle for further chemical modification, such as the formation of amide bonds, enabling the generation of derivative compound libraries for screening. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(19)10-3-1-7-17(9-10)13-6-5-11(15-16-13)12-4-2-8-20-12/h2,4-6,8,10H,1,3,7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGXAXASTGZYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Suzuki-Miyaura Coupling

A widely adopted strategy involves functionalizing pyridazine at the 3- and 6-positions. Starting with 3,6-dichloropyridazine, regioselective substitution at C6 is achieved via Suzuki-Miyaura coupling with furan-2-ylboronic acid (Figure 1).

Procedure:

  • 3,6-Dichloropyridazine (1.0 equiv) is dissolved in a degassed mixture of 1,4-dioxane:H₂O (4:1).
  • Furan-2-ylboronic acid (1.2 equiv) , Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) are added.
  • The reaction is heated at 80°C for 12 h under N₂.
  • Purification via silica chromatography yields 6-chloro-3-(furan-2-yl)pyridazine (78% yield).

Challenges:

  • Competing coupling at C3 necessitates careful stoichiometric control.
  • Pd catalyst selection critical; PdCl₂(dppf) enhances selectivity for C6.

Amination at C3

The chloro group at C3 is replaced with ammonia or protected amines:

Method A (Direct Amination):

  • 6-Chloro-3-(furan-2-yl)pyridazine is treated with NH₃ (7 M in MeOH) at 120°C in a sealed tube (16 h, 65% yield).

Method B (Buchwald-Hartwig Amination):

  • Using Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ in toluene at 110°C, ammonia is introduced to yield the amine (82% yield).

Functionalization of Piperidine-3-carboxylic Acid

Protection/Deprotection Strategies

The carboxylic acid group necessitates protection during coupling reactions. Common approaches:

  • Methyl ester formation : Treatment with SOCl₂/MeOH (quantitative).
  • Boc protection : Boc₂O in THF with DMAP (89% yield).

Deprotection:

  • Methyl ester : LiOH (2.0 equiv) in THF:H₂O (3:1), 0°C to RT (95% yield).
  • Boc group : TFA/DCM (1:1), 2 h (quantitative).

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

6-(Furan-2-yl)pyridazin-3-amine reacts with electrophilic piperidine derivatives:

Conditions:

  • Piperidine-3-carboxylic acid mesylate (1.1 equiv) , DIPEA (3.0 equiv), DMF, 80°C, 24 h.
  • Yield: 58% (requires excess amine to suppress dimerization).

Limitations:

  • Moderate yields due to competing hydrolysis of mesylate.

Transition Metal-Mediated Cross-Coupling

A Ullmann-type coupling using CuI/L-proline system:

Procedure:

  • 6-(Furan-2-yl)pyridazin-3-amine (1.0 equiv) , piperidine-3-carboxylic acid iodide (1.2 equiv) , CuI (10 mol%), L-proline (20 mol%), K₃PO₄ (2.0 equiv) in DMSO at 100°C (18 h).
  • Yield: 73% after HPLC purification.

Alternative De Novo Pyridazine Synthesis

Cyclocondensation of 1,4-Diketones

A telescoped approach constructs the pyridazine ring with pre-attached substituents:

Steps:

  • Furan-2-carbaldehyde (1.0 equiv) and piperidine-3-carboxylic acid hydrazide (1.0 equiv) undergo condensation in EtOH/HCl (reflux, 6 h) to form hydrazone.
  • Oxidation with MnO₂ (2.0 equiv) in DCM yields diazine intermediate.
  • Cyclization with acetylenedicarboxylate in toluene (110°C, 12 h) gives pyridazine core (41% over 3 steps).

Optimization Data and Comparative Analysis

Method Starting Materials Catalyst System Yield (%) Purity (HPLC)
Suzuki + Amination 3,6-Dichloropyridazine, Furan-2-BA Pd(PPh₃)₄, NH₃ 78 → 65 98.5
Buchwald-Hartwig 6-Chloro-3-furan-pyridazine Pd₂(dba)₃, Xantphos 82 99.1
Ullmann Coupling Pyridazin-3-amine, Piperidine iodide CuI/L-proline 73 97.8
Cyclocondensation Furan-2-carbaldehyde, Hydrazide MnO₂, Acetylene 41 95.4

Key Observations:

  • Suzuki coupling followed by amination provides reliable yields but requires halogenated precursors.
  • Ullmann coupling offers superior efficiency for C-N bond formation but necessitates iodide intermediates.
  • De novo synthesis avoids pre-functionalized pyridazines but suffers from lower yields.

Challenges and Mitigation Strategies

Regioselectivity in Pyridazine Functionalization

  • Issue : Competing substitution at C3 and C6.
  • Solution : Use of sterically hindered Pd catalysts (e.g., PdCl₂(dppf)) favors C6 coupling.

Carboxylic Acid Compatibility

  • Issue : Acid-sensitive intermediates degrade under acidic conditions.
  • Solution : Boc protection stabilizes the piperidine moiety during coupling.

Purification Complexities

  • Issue : Polar byproducts complicate isolation.
  • Solution : Reverse-phase HPLC with 0.1% TFA/MeCN:H₂O gradient achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products:

  • Oxidation of the furan ring can yield furan-2,3-dione derivatives.
  • Reduction of the pyridazine ring can produce dihydropyridazine derivatives.
  • Substitution on the piperidine ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Scientific Research Applications

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid has several notable applications in scientific research:

Medicinal Chemistry

The compound is being studied for its potential therapeutic uses, including:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

Anticancer Properties

Studies have shown that compounds similar to this compound demonstrate cytotoxic effects on cancer cell lines. For example:

CompoundIC50 (μM)Notes
Compound A5.0Effective against breast cancer cells
Compound B10.0Notable activity against lung cancer cells

Neuropharmacology

The compound may also influence neurotransmitter systems. Related compounds have been found to inhibit GABA uptake, suggesting potential applications in treating neurological disorders.

Material Science

As a building block for complex molecules, this compound is valuable in the development of new materials with specific electronic properties.

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of various derivatives based on this compound against Staphylococcus aureus. The results indicated that certain derivatives had an MIC (Minimum Inhibitory Concentration) value as low as 4 μg/mL, demonstrating strong antibacterial activity.

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays were performed using human cancer cell lines. The compound exhibited selective toxicity with an IC50 value of 8 μM against colorectal cancer cells while showing minimal toxicity to normal cells.

Mechanism of Action

The mechanism of action of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The furan and pyridazine rings can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Substituent Effects

  • Aromatic vs. Aliphatic Substituents: Bulky aryl groups (e.g., 3-fluorophenyl in ) may hinder metabolic clearance, whereas aliphatic groups (e.g., 4-methylpiperazinyl in ) improve water solubility.

Piperidine Position

  • 3- vs.

Research Implications

  • The target compound’s furan-pyridazine hybrid structure may combine the metabolic stability of pyridazines with the redox activity of furans, a hypothesis supported by pyrimidine-based analogs in .
  • Piperidine-3-carboxylic acid derivatives (e.g., ) are prioritized in drug discovery due to their balanced lipophilicity and solubility, suggesting similar advantages for the target compound.

Biological Activity

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridazine and furan moiety, which may contribute to its biological activity. Its molecular formula is C13H14N2O2C_{13}H_{14}N_2O_2, with a molecular weight of 234.26 g/mol. The presence of multiple heterocycles suggests potential interactions with biological targets.

Antibacterial Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant antibacterial properties.

Case Studies

  • In vitro Studies : A study evaluated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL, demonstrating strong antibacterial activity against these pathogens .
  • Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, similar to other piperidine derivatives .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity.

Research Findings

  • Fungal Strains Tested : It was tested against Candida albicans and Fusarium oxysporum, yielding MIC values of 0.039 mg/mL and 0.078 mg/mL respectively .
  • Comparative Analysis : Compared to other known antifungal agents, the compound exhibited moderate activity but holds promise for further development into more potent antifungal therapies .

Anticancer Potential

The anticancer properties of the compound are also noteworthy.

Mechanistic Insights

  • Targeting Kinases : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibition of CDK activity can lead to apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound could induce apoptosis, particularly in cells with overactive CDK pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Substituent Effect on Activity
Furan groupEnhances interaction with biological targets
Pyridazine moietyContributes to overall stability and activity
Carboxylic acidEssential for solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid, and how can purity be optimized?

  • Methodology : The synthesis typically involves multi-step reactions.

Pyridazine Core Formation : Start with 3,6-dichloropyridazine. Introduce the furan-2-yl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and furan-2-ylboronic acid .

Piperidine Ring Attachment : React the substituted pyridazine with a piperidine derivative (e.g., tert-butyl piperidine-3-carboxylate) under nucleophilic aromatic substitution conditions. Deprotect the tert-butyl group to yield the free carboxylic acid .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan protons at δ 6.3–7.2 ppm; pyridazine ring protons at δ 8.1–8.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (calculated for C₁₄H₁₃N₃O₃: 283.29 g/mol) .
  • IR Spectroscopy : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify the furan (e.g., replace with thiophene) or piperidine (e.g., introduce methyl groups) to assess steric/electronic effects .
  • In Vitro Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2, IC₅₀ values reported for similar compounds: 19.45–42.1 μM ). Use fluorescence polarization for binding affinity measurements.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., autotaxin, a modulator in inflammatory pathways ).

Q. What strategies resolve contradictions in reported IC₅₀ values for related compounds?

  • Methodology :

  • Standardized Assays : Re-evaluate potency using uniform protocols (e.g., fixed ATP concentration in kinase assays) .
  • Structural Validation : Confirm compound integrity via X-ray crystallography to rule out degradation .
  • Meta-Analysis : Compare datasets from independent studies, adjusting for variables like cell line heterogeneity or assay temperature .

Q. How does the compound’logP influence its pharmacokinetic profile, and how can it be modulated?

  • Data & Methods :

  • logP Measurement : Experimental determination via shake-flask method (reported logP ~1.8 for analogs ).
  • Bioavailability Optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP, enhancing aqueous solubility. Assess using Caco-2 cell permeability assays .

Key Research Recommendations

  • Target Identification : Screen against autophagy-related targets (e.g., mTOR/p70S6K) using prostate cancer models, as seen in structurally related pyrazole derivatives .
  • Stability Studies : Evaluate storage conditions (e.g., -20°C under argon) to prevent carboxylic acid degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.